molecular formula C14H16O2 B11944472 4-Methylenecyclohexyl benzoate

4-Methylenecyclohexyl benzoate

Cat. No.: B11944472
M. Wt: 216.27 g/mol
InChI Key: UAPPKNOIIGPMCJ-UHFFFAOYSA-N
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Description

4-Methylenecyclohexyl benzoate is an organic compound with the molecular formula C14H16O2. It is a derivative of benzoic acid and cyclohexane, characterized by the presence of a methylene group attached to the cyclohexyl ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylenecyclohexyl benzoate can be synthesized through the esterification of 4-methylenecyclohexanol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction conditions are optimized to achieve high yield and purity of the product. The ester is then purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methylenecyclohexyl benzoate undergoes various chemical reactions, including:

    Oxidation: The methylene group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The benzoate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Methylenecyclohexanone or 4-methylenecyclohexanoic acid.

    Reduction: 4-Methylenecyclohexanol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

4-Methylenecyclohexyl benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of polymers, resins, and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methylenecyclohexyl benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release benzoic acid and 4-methylenecyclohexanol, which can further interact with biological pathways. The methylene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxycylcohexyl benzoate
  • 4-Cyanophenyl benzoate
  • 4-Acetylphenyl benzoate

Uniqueness

4-Methylenecyclohexyl benzoate is unique due to the presence of the methylene group, which imparts distinct chemical reactivity compared to other benzoate derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(4-methylidenecyclohexyl) benzoate

InChI

InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-6,13H,1,7-10H2

InChI Key

UAPPKNOIIGPMCJ-UHFFFAOYSA-N

Canonical SMILES

C=C1CCC(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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